N-decyl-2,2-dimethylpropanamide
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Overview
Description
N-decyl-2,2-dimethylpropanamide is an organic compound with the molecular formula C15H31NO. It belongs to the class of carboxamides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-decyl-2,2-dimethylpropanamide typically involves the reaction of decylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-decyl-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products Formed
Oxidation: Decanoic acid and 2,2-dimethylpropanoic acid.
Reduction: N-decyl-2,2-dimethylpropanamine.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-decyl-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-decyl-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2,2-dimethylpropanamide
- N-(1,2-diphenylethyl)-2,2-dimethylpropanamide
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2,2-dimethylpropanamide
Uniqueness
N-decyl-2,2-dimethylpropanamide is unique due to its specific decyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
551903-66-3 |
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Molecular Formula |
C15H31NO |
Molecular Weight |
241.41 g/mol |
IUPAC Name |
N-decyl-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H31NO/c1-5-6-7-8-9-10-11-12-13-16-14(17)15(2,3)4/h5-13H2,1-4H3,(H,16,17) |
InChI Key |
MZEYWOFWSNFHEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C(C)(C)C |
Origin of Product |
United States |
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